molecular formula C11H17NO2 B13221107 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol

2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B13221107
M. Wt: 195.26 g/mol
InChI Key: DZAROKGDMCLNAC-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines under controlled conditions . This method leverages the chemoselective nature of 2-methoxyphenyl isocyanate, which enables the formation of stable urea linkages that can be deprotected to yield the desired amino alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C11H17NO2/c1-11(12,8-13)7-9-5-3-4-6-10(9)14-2/h3-6,13H,7-8,12H2,1-2H3

InChI Key

DZAROKGDMCLNAC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1OC)(CO)N

Origin of Product

United States

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